molecular formula C12Cl8S B1247856 Octachlorodibenzothiophene

Octachlorodibenzothiophene

Cat. No.: B1247856
M. Wt: 459.8 g/mol
InChI Key: HCPQUNQDITYIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octachlorodibenzothiophene (C₁₂Cl₈S) is a sulfur-containing polyhalogenated aromatic compound characterized by a central thiophene ring fused with two benzene rings, each substituted with four chlorine atoms. It belongs to the polychlorinated dibenzothiophene (PCDT) family, which shares structural similarities with polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) but differs in the heteroatom (sulfur instead of oxygen) . This compound is primarily formed during industrial processes, such as rubber vulcanization, where pentachlorothiophenol (a key precursor) undergoes thermal degradation or chlorination .

Properties

Molecular Formula

C12Cl8S

Molecular Weight

459.8 g/mol

IUPAC Name

1,2,3,4,6,7,8,9-octachlorodibenzothiophene

InChI

InChI=1S/C12Cl8S/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15

InChI Key

HCPQUNQDITYIPS-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)SC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl

Synonyms

OCDT cpd
octachlorodibenzothiophene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares octachlorodibenzothiophene with analogous chlorinated aromatic compounds:

Compound Central Ring Heteroatoms Chlorine Atoms CAS Number
This compound Thiophene Sulfur (S) 8 Not provided in evidence
Octachlorodibenzodioxin Dioxin Oxygen (O) 8 3268-87-9
Octachlorodibenzofuran (OCDF) Furan Oxygen (O) 8 39001-02-0
Heptachlorothianthrene Thianthrene* Sulfur (S) 7 Not provided

*Thianthrene contains two fused thiophene rings.

Key Observations :

  • Chlorination Patterns : Full chlorination (octa-substitution) increases molecular stability and resistance to degradation compared to heptachlorinated analogs like heptachlorothianthrene .
Environmental Sources and Degradation
  • Formation Pathways : this compound arises from industrial chlorination or combustion of sulfur-rich materials (e.g., rubber, PVC), whereas PCDDs/PCDFs predominantly form during waste incineration .
  • Degradation Resistance : The sulfur heteroatom in this compound may confer resistance to microbial degradation compared to oxygenated analogs, though comparative studies are sparse .

Notes and Limitations

Data Gaps : Toxicity thresholds, environmental half-lives, and bioaccumulation factors for this compound remain understudied compared to PCDDs/PCDFs.

Synthetic Chemistry : Current methods for this compound synthesis lack scalability, limiting its use in toxicity benchmarking studies .

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